

In Vitro Characterization of VTP50469: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	VTP50469	
Cat. No.:	B10824408	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] This interaction is a critical driver for the maintenance of a leukemogenic gene expression program in MLL-rearranged (MLL-r) and NPM1-mutant acute leukemias.[4][5] In vitro studies have demonstrated that VTP50469 effectively disrupts the Menin-MLL complex, leading to the suppression of MLL-fusion target gene expression, cell differentiation, and apoptosis in MLL-r leukemia cell lines.[6][7] This document provides a comprehensive overview of the in vitro characterization of VTP50469, including its biochemical potency, cellular activity, and mechanism of action, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Biochemical Activity

VTP50469 is a highly potent inhibitor of the Menin-MLL interaction, as determined by cell-free biochemical assays.[1]

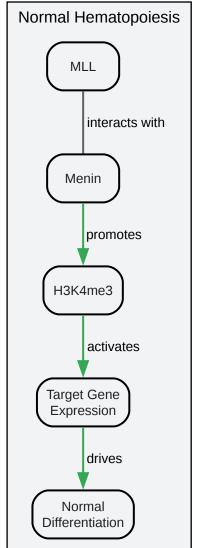
Compound	Target	Assay Type	Ki
VTP50469	Menin-MLL Interaction	Cell-free assay	104 pM[1][2][7]

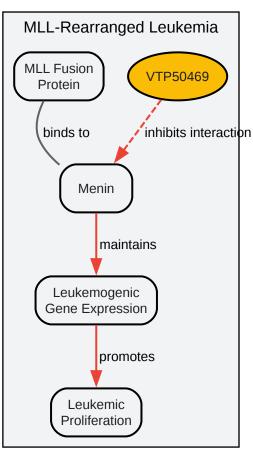
Cellular Activity: Proliferation Inhibition

VTP50469 demonstrates potent and selective anti-proliferative activity against human leukemia cell lines harboring MLL rearrangements, while exhibiting minimal effects on cell lines with wild-type MLL.[8] The half-maximal inhibitory concentration (IC50) values were determined in various cell lines as summarized below.

Cell Line	Subtype	MLL Status	IC50 (nM)
AML			
MOLM13	AML	MLL-AF9	13[2][3]
THP1	AML	MLL-AF9	37[2][3]
NOMO1	AML	MLL-AF9	30[2][3]
ML2	AML	MLL-AF6	16[2][3]
EOL1	AML	MLL-AF9	20[2][3]
MV4;11	AML	MLL-AF4	17[2][3]
ALL			
KOPN8	B-ALL	MLL-AF4	15[2][3]
HB11;19	B-ALL	MLL-ENL	36[2][3]
SEMK2	B-ALL	MLL-AF4	27[2][3]
RS4;11	B-ALL	MLL-AF4	25[2][3]
Murine			
MLL-AF9	AML	MLL-AF9	15[2][3]
Ewing Sarcoma			_
Various	Ewing Sarcoma	Wild-Type MLL	> 3000[9][10]

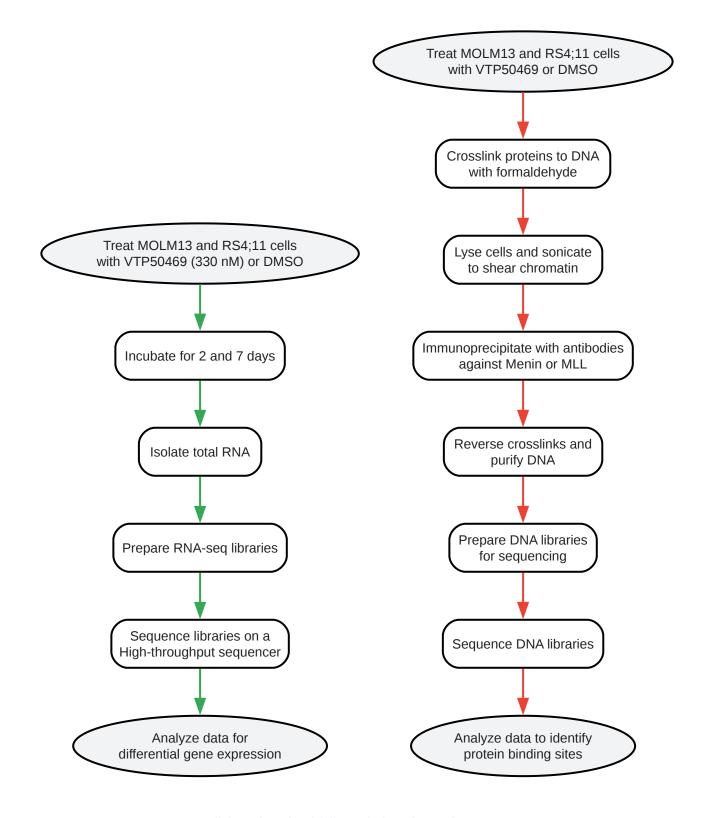
Mechanism of Action




VTP50469 acts by disrupting the critical interaction between Menin and the MLL fusion protein. This disruption leads to a cascade of downstream events that ultimately result in the inhibition of leukemic cell growth.

Signaling Pathway

The binding of **VTP50469** to Menin prevents its association with the MLL fusion protein on the chromatin. This leads to the displacement of the MLL-fusion complex from target gene promoters, resulting in the downregulation of key leukemogenic genes such as HOXA9 and MEIS1.[6] The subsequent changes in gene expression induce cell cycle arrest, differentiation, and ultimately, apoptosis.[2][6]



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VTP50469 | Menin-MLL inhibitor | TargetMol [targetmol.com]
- 4. cms.syndax.com [cms.syndax.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. VTP50469 (SNDX-50469) | menin-MLL inhibitor | Probechem Biochemicals [probechem.com]
- 9. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
- To cite this document: BenchChem. [In Vitro Characterization of VTP50469: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824408#in-vitro-characterization-of-vtp50469]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com